替卡西林-克拉维酸

描述

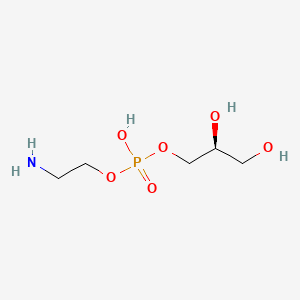

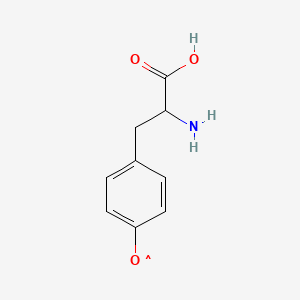

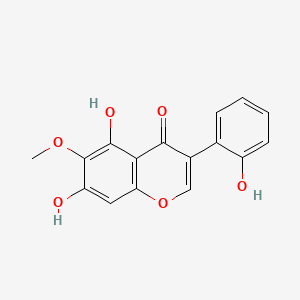

Ticarcillin-clavulanic acid, also known as co-ticarclav, is a combination antibiotic consisting of ticarcillin, a β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor . This combination is used to treat bacterial infections in many different parts of the body .

Synthesis Analysis

Ticarcillin is a carboxypenicillin and can be synthesized by making the monobenzyl ester of 3-Thienylmalonic acid, converting this to the acid chloride with SOCl2, and condensing it with 6-Aminopenicillanic acid (6-APA). The synthesis is completed by hydrogenolysis (Pd/C) .Molecular Structure Analysis

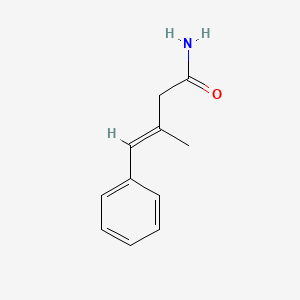

Ticarcillin, like penicillin, contains a β-lactam ring that can be cleaved by β-lactamases, resulting in inactivation of the antibiotic . The chemical structure of clavulanic acid has been depicted in various sources .Physical And Chemical Properties Analysis

Ticarcillin is distributed into tissue, interstitial fluid, pleural fluid, and bile. It is highly soluble in water .科学研究应用

1. 对母马的兽医用途

已经将替卡西林和克拉维酸静脉内和子宫内注射到正常发情母马中。这项研究表明,虽然子宫内给药比静脉内给药导致更高的组织浓度,但替卡西林浓度的快速下降需要频繁治疗以维持有效水平。组织中的克拉维酸浓度很低或仅在给药后短时间内持续存在,这使得在母马中治疗子宫内感染时添加它是否合适值得怀疑 (van Camp 等人,2000)。

2. 治疗重症肺炎

一项评估替卡西林/克拉维酸治疗社区获得性重症肺炎和医院获得性重症肺炎的研究表明,它对 73% 的患者非常有效。所有患者均根除了病原体,表明其在治疗重症或复杂性肺炎方面效率很高。在呼吸机相关性肺炎的情况下,建议与氨基糖苷类药物联合使用 (Iakovlev 等人,2000)。

3. 药物制剂分析

一项研究开发了一种新的 HPLC 方法,用于同时测定药物制剂中的替卡西林和克拉维酸。该方法提供了较低流速和较短分析时间等优势,这对于有效的药物质量控制至关重要 (Tsou 等人,2009)。

4. 严重感染的家庭治疗

替卡西林-克拉维酸的持续输注已用于在家治疗严重感染。这种方法被证明是安全、有效、方便和实用的,代表了对传统间歇性给药的治疗进步,尤其是在家庭环境中 (Munckhof 等人,2005)。

5. 种马精液冷冻中的兽医用途

评估了在用于种马精液冷冻的 INRA 96 延长剂中添加替卡西林-克拉维酸。研究发现,这种添加剂在冷藏储存后不会对延长精液中的精子质量产生不利影响,并有效控制了细菌生长 (Dean 等人,2012)。

6. 对铜绿假单胞菌的体外协同作用

关于替卡西林/克拉维酸与阿兹特罗南和头孢唑烷/他唑巴坦联合对产生 SPM-1 的铜绿假单胞菌菌株的体外协同作用的研究显示出协同和加和作用,表明作为联合疗法治疗这些感染的潜力 (Rocha-Santos 等人,2021)。

7. 犬和猫感染治疗

一项研究调查了犬和大肠杆菌和犬假单胞菌属分离株对替卡西林和替卡西林-克拉维酸的体外敏感性,发现对这些分离株具有合理的疗效。这支持了其在兽医学中的潜在治疗用途,同时考虑了最大程度减少细菌耐药性 (Bennett 等人,2013)。

8. 在小儿囊性纤维化患者中的治疗

关于在小儿囊性纤维化患者中高剂量间歇性替卡西林-克拉维酸给药的研究表明其安全性,表明高于 FDA 批准剂量的剂量可有效用于治疗这些患者的恶化 (Zobell 等人,2010)。

作用机制

安全和危害

Ticarcillin-clavulanic acid can cause mild transient aminotransferase elevations, and therapy has been linked to instances of acute cholestatic liver disease similar to that described commonly with amoxicillin-clavulanate . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing personal protective equipment/face protection, and ensuring adequate ventilation .

属性

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7-,8-,9+,12-;6-,7-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMVMWTVLSLJGY-FAJPTIRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235588 | |

| Record name | Clavulanic acid mixture with ticarcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Timentin | |

CAS RN |

86482-18-0 | |

| Record name | Clavulanic acid-ticarcillin mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86482-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clavulanic acid mixture with Ticarcillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086482180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clavulanic acid mixture with ticarcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)

![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)